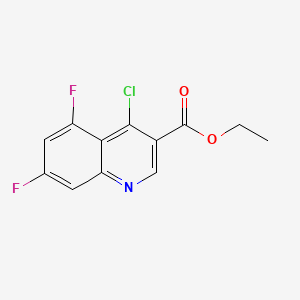
Ethyl 1-chloro-6,8-difluoro-1,2-dihydroquinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 311346-69-7 . It has a molecular weight of 271.65 and its IUPAC name is ethyl 4-chloro-5,7-difluoro-3-quinolinecarboxylate . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is 1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.65 . Its linear formula is C12H8CLF2NO2 . Unfortunately, additional physical and chemical properties like melting point, boiling point, or solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthesis of Halogenated Derivatives : Podányi et al. (1996) reported the synthesis of Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives, focusing on their NMR spectral analysis. The study provides foundational knowledge on structural characterization vital for further chemical and pharmacological studies Podányi et al., 1996.
Antibacterial Potential : Research by Krishnakumar et al. (2012) explored quinoline-3-carboxylates, closely related to Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, for their antibacterial activity. This indicates the compound's potential as a precursor for developing antibacterial agents Krishnakumar et al., 2012.
Microwave-Assisted Synthesis : Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave assistance, highlighting efficient synthesis methods that could be applicable to related compounds Song Bao-an, 2012.
Potential Applications in Drug Discovery
Synthetic Applications : A study by Li et al. (2019) on the synthesis of novel halomethylquinoline derivatives, including Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, underscores the utility of these compounds in synthesizing structurally diverse molecules with potential antibacterial and antitubercular activities Li et al., 2019.
Antibacterial Agent Synthesis : Balaji et al. (2013) focused on synthesizing 2-chloroquinolin-4-pyrimidine carboxylate derivatives with antibacterial properties, suggesting the role of similar quinoline derivatives in combating bacterial infections Balaji et al., 2013.
Safety and Hazards
Based on the Safety Data Sheet, Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention should be sought immediately . The compound should be handled with personal protective equipment and adequate ventilation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate involves the reaction of 4-chloro-5,7-difluoroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent.", "Starting Materials": [ "4-chloro-5,7-difluoroquinoline-3-carboxylic acid", "Ethyl alcohol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 4-chloro-5,7-difluoroquinoline-3-carboxylic acid to a round-bottom flask", "Add ethyl alcohol to the flask and mix well", "Add a dehydrating agent (e.g. sulfuric acid) to the flask and mix well", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Add water to the mixture to dissolve any remaining solid", "Extract the organic layer with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate as a yellow solid" ] } | |
CAS-Nummer |
311346-69-7 |
Molekularformel |
C11H9ClF2N2O2 |
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
ethyl 1-chloro-6,8-difluoro-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-5-15-8-4-6(13)3-7(14)10(8)16(9)12/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
MSWOYOIBGPPIIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F |
Kanonische SMILES |
CCOC(=O)C1C=NC2=C(N1Cl)C(=CC(=C2)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



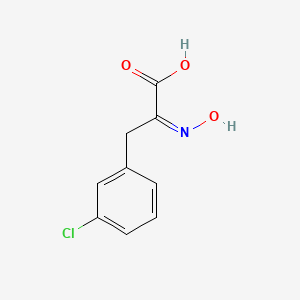
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)
![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)
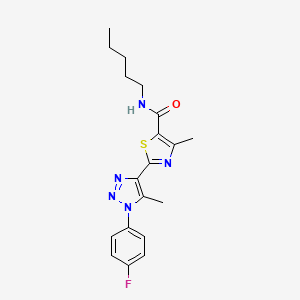
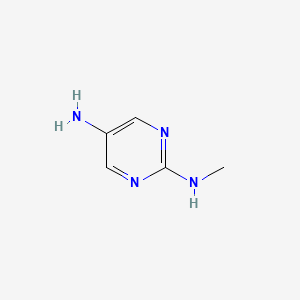

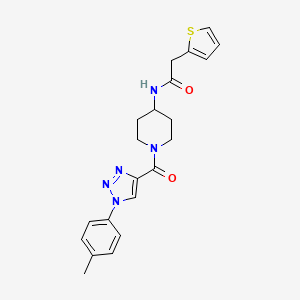
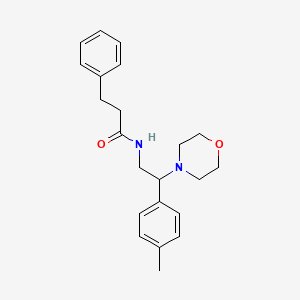

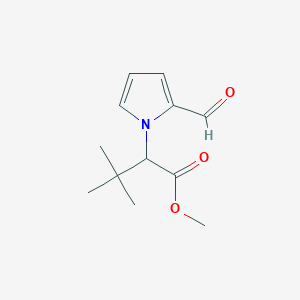
![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)
![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)